molecular formula C23H24ClN3O4S2 B11443003 2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide

2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide

Cat. No.: B11443003
M. Wt: 506.0 g/mol
InChI Key: JDOJNGAGKSKANW-UHFFFAOYSA-N
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Description

2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a sulfonyl group, a dihydropyrimidinone core, and a chlorobenzyl acetamide moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide typically involves multiple steps:

    Formation of the Dihydropyrimidinone Core: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation using sulfonyl chlorides in the presence of a base such as pyridine.

    Thioether Formation: The thioether linkage is formed by reacting the sulfonylated dihydropyrimidinone with a thiol compound.

    Acetamide Formation: The final step involves the reaction of the thioether intermediate with 4-chlorobenzylamine and acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies. Its structural features make it a candidate for drug design and development.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The sulfonyl and dihydropyrimidinone groups are known to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzyl group, in particular, may enhance its binding affinity to certain biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C23H24ClN3O4S2

Molecular Weight

506.0 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[(4-chlorophenyl)methyl]acetamide

InChI

InChI=1S/C23H24ClN3O4S2/c1-23(2,3)16-6-10-18(11-7-16)33(30,31)19-13-26-22(27-21(19)29)32-14-20(28)25-12-15-4-8-17(24)9-5-15/h4-11,13H,12,14H2,1-3H3,(H,25,28)(H,26,27,29)

InChI Key

JDOJNGAGKSKANW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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